REACTION_CXSMILES
|
[OH-].[K+].[NH:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8]([OH:10])=[O:9].[CH2:11](I)[CH3:12]>CS(C)=O>[CH2:11]([N:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8]([OH:10])=[O:9])[CH3:12] |f:0.1|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N1C(=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
0.36 mol
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Type
|
CUSTOM
|
Details
|
stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
this mixture was cooled in ice
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperatures
|
Type
|
CONCENTRATION
|
Details
|
to concentration in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 125 ml of water
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.6 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |